Cas no 1267435-45-9 (7-methyl-2-(2-methylpropyl)imidazo1,2-apyridine-3-carboxylic acid)

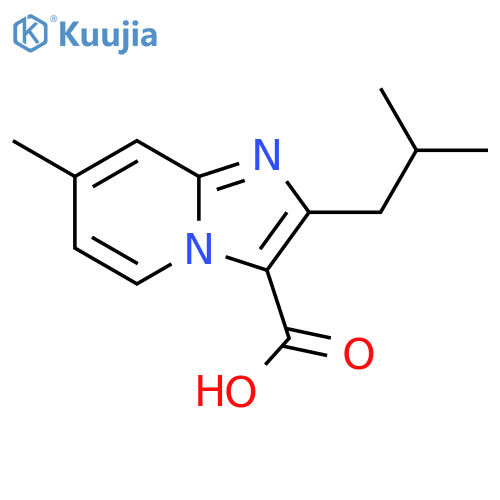

1267435-45-9 structure

商品名:7-methyl-2-(2-methylpropyl)imidazo1,2-apyridine-3-carboxylic acid

7-methyl-2-(2-methylpropyl)imidazo1,2-apyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-methyl-2-(2-methylpropyl)imidazo1,2-apyridine-3-carboxylic acid

- 1267435-45-9

- 7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid

- EN300-1197401

-

- インチ: 1S/C13H16N2O2/c1-8(2)6-10-12(13(16)17)15-5-4-9(3)7-11(15)14-10/h4-5,7-8H,6H2,1-3H3,(H,16,17)

- InChIKey: KEMQPANRZNDFMA-UHFFFAOYSA-N

- ほほえんだ: OC(C1=C(CC(C)C)N=C2C=C(C)C=CN12)=O

計算された属性

- せいみつぶんしりょう: 232.121177757g/mol

- どういたいしつりょう: 232.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 54.6Ų

7-methyl-2-(2-methylpropyl)imidazo1,2-apyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1197401-0.5g |

7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

1267435-45-9 | 0.5g |

$1165.0 | 2023-06-08 | ||

| Enamine | EN300-1197401-5.0g |

7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

1267435-45-9 | 5g |

$3520.0 | 2023-06-08 | ||

| Enamine | EN300-1197401-500mg |

7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

1267435-45-9 | 500mg |

$1014.0 | 2023-10-03 | ||

| Enamine | EN300-1197401-0.25g |

7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

1267435-45-9 | 0.25g |

$1117.0 | 2023-06-08 | ||

| Enamine | EN300-1197401-100mg |

7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

1267435-45-9 | 100mg |

$930.0 | 2023-10-03 | ||

| Enamine | EN300-1197401-1000mg |

7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

1267435-45-9 | 1000mg |

$1057.0 | 2023-10-03 | ||

| Enamine | EN300-1197401-0.05g |

7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

1267435-45-9 | 0.05g |

$1020.0 | 2023-06-08 | ||

| Enamine | EN300-1197401-1.0g |

7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

1267435-45-9 | 1g |

$1214.0 | 2023-06-08 | ||

| Enamine | EN300-1197401-2.5g |

7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

1267435-45-9 | 2.5g |

$2379.0 | 2023-06-08 | ||

| Enamine | EN300-1197401-10000mg |

7-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

1267435-45-9 | 10000mg |

$4545.0 | 2023-10-03 |

7-methyl-2-(2-methylpropyl)imidazo1,2-apyridine-3-carboxylic acid 関連文献

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

3. Book reviews

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

1267435-45-9 (7-methyl-2-(2-methylpropyl)imidazo1,2-apyridine-3-carboxylic acid) 関連製品

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量